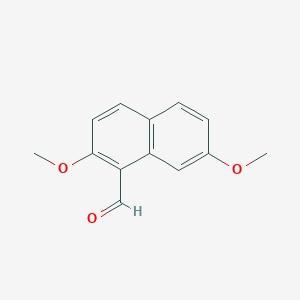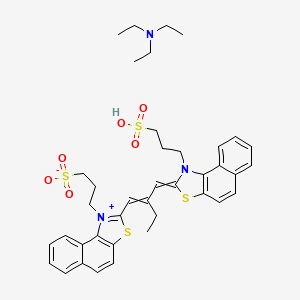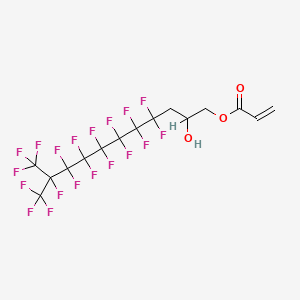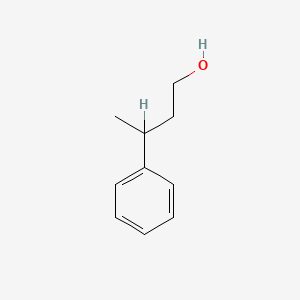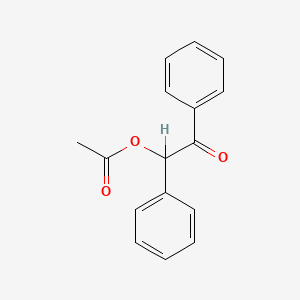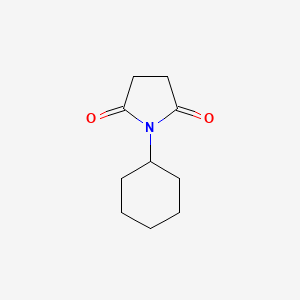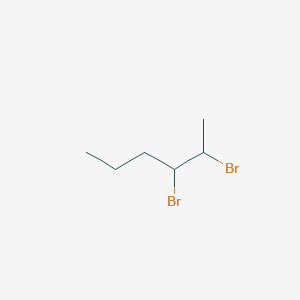
2,3-二溴己烷
描述
2,3-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is a dibromo derivative of hexane, where two bromine atoms are attached to the second and third carbon atoms in the hexane chain. This compound is known for its use in various chemical reactions and its role as an intermediate in organic synthesis.
科学研究应用
2,3-Dibromohexane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for introducing bromine atoms into organic frameworks.
Material Science: The compound is used in the preparation of brominated polymers and other materials with specific properties.
Pharmaceutical Research: It is employed in the synthesis of potential drug candidates and in the study of brominated compounds’ biological activities.
Chemical Analysis: 2,3-Dibromohexane is used as a standard or reference compound in analytical chemistry for the calibration of instruments and validation of methods.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dibromohexane can be synthesized through the bromination of hexane. The process involves the addition of bromine (Br2) to hexane in the presence of a catalyst or under specific conditions that facilitate the addition of bromine atoms to the carbon chain. The reaction typically proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the hexane molecule.
Industrial Production Methods: In an industrial setting, the production of 2,3-Dibromohexane may involve the use of large-scale bromination reactors where hexane is continuously fed into the reactor along with bromine. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting 2,3-Dibromohexane is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions: 2,3-Dibromohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 2,3-Dibromohexane can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, 2,3-Dibromohexane can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of hexene.
Reduction Reactions: The compound can be reduced to hexane by using reducing agents such as zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or other reducing agents.
Major Products Formed:
Substitution: Alcohols, amines, or other substituted hexane derivatives.
Elimination: Alkenes such as hexene.
Reduction: Hexane.
作用机制
The mechanism of action of 2,3-Dibromohexane in chemical reactions involves the interaction of its bromine atoms with various reagents. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the bromine atoms. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, leading to the formation of double bonds (alkenes).
相似化合物的比较
1,2-Dibromohexane: Another dibromo derivative of hexane with bromine atoms on the first and second carbon atoms.
1,3-Dibromohexane: Bromine atoms are attached to the first and third carbon atoms.
2,2-Dibromohexane: Both bromine atoms are attached to the second carbon atom.
Uniqueness of 2,3-Dibromohexane: 2,3-Dibromohexane is unique due to the specific positioning of the bromine atoms on the second and third carbon atoms. This positioning influences its reactivity and the types of reactions it can undergo. For example, the vicinal (adjacent) positioning of the bromine atoms makes it particularly suitable for elimination reactions to form alkenes.
属性
IUPAC Name |
2,3-dibromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNCACSQVNDLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334856 | |
| Record name | 2,3-dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6423-02-5 | |
| Record name | 2,3-dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromohexane, mixture of diastereomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



